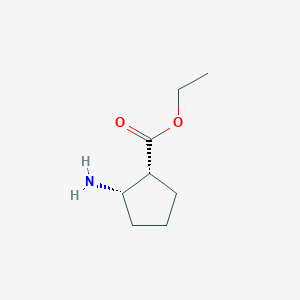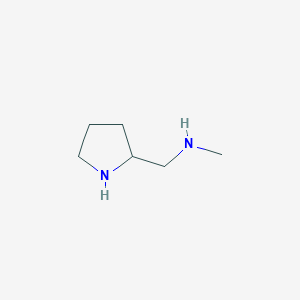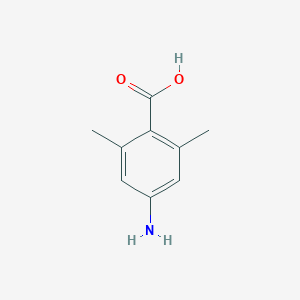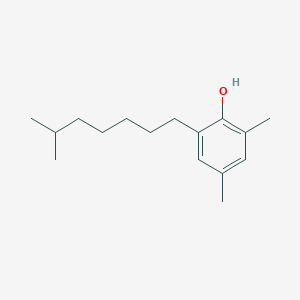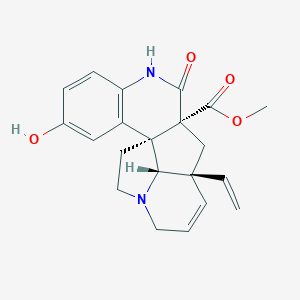
10-Hidroxiscandina
Descripción general
Descripción
10-Hydroxyscandine is a natural alkaloid derived from the plant Melodinus tenuicaudatus. It is known for its potential therapeutic properties, including anti-inflammatory and analgesic effects. The compound has a molecular formula of C21H22N2O4 and a molecular weight of 366.41 g/mol .
Aplicaciones Científicas De Investigación
10-Hydroxyscandine has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry-based assays and chromatographic separation techniques.
Biology: Investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for treating conditions like hernia, dyspepsia, and abdominal pain.
Medicine: Explored for its potential use in treating rheumatic heart disease and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes .
Mecanismo De Acción
Target of Action
10-Hydroxyscandine is an alkaloid derived from Melodinus tenuicaudatus The primary targets of 10-Hydroxyscandine are not explicitly mentioned in the available literature
Mode of Action
It is known that 10-hydroxyscandine can be used for the research of hernia, dyspepsia, abdominal pain, and rheumatic heart . This suggests that the compound may interact with targets related to these conditions, leading to therapeutic effects.
Result of Action
Based on its known uses in research, it may have effects on cellular processes related to inflammation, digestion, and cardiovascular function
Análisis Bioquímico
Biochemical Properties
The current knowledge suggests that it interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10-Hydroxyscandine can be synthesized through various chemical reactions involving the precursor scandine. One common method involves the hydroxylation of scandine using specific reagents under controlled conditions. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 10-Hydroxyscandine involves the extraction of the compound from the stem bark of Melodinus tenuicaudatus. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity 10-Hydroxyscandine. The solvents used in this process include ethyl acetate, acetone, and dimethyl sulfoxide .
Análisis De Reacciones Químicas
Types of Reactions: 10-Hydroxyscandine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in 10-Hydroxyscandine, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical and biological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed:
Comparación Con Compuestos Similares
Scandine: The precursor to 10-Hydroxyscandine, with similar but less potent biological activities.
Tenuicausine: A dimeric alkaloid derived from the same plant, with distinct structural and biological properties.
Meloscandonine: Another alkaloid from Melodinus species, with unique therapeutic potential
Uniqueness of 10-Hydroxyscandine: 10-Hydroxyscandine stands out due to its specific hydroxylation pattern, which enhances its anti-inflammatory and analgesic properties. Its unique structure allows for targeted interactions with molecular pathways involved in inflammation and pain, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25)/t16-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEFXJCPQAMQOD-VRXWPRPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


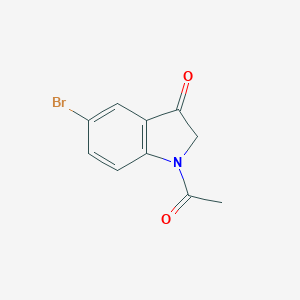
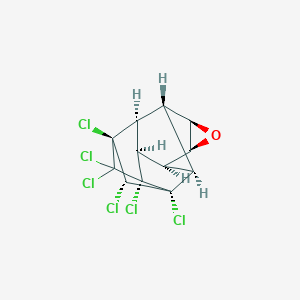
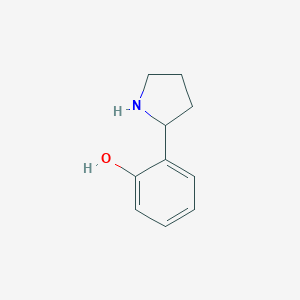
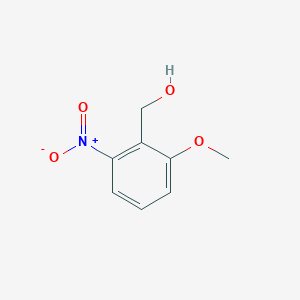
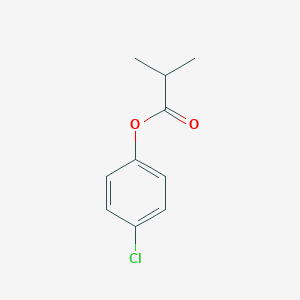
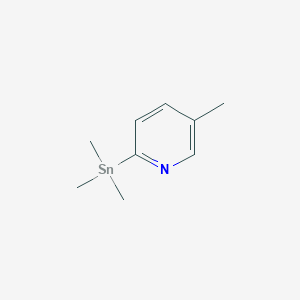
![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)
